

Analytical Method & Linearity Data for Albendazole Sulfoxide

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Compound Focus: Albendazole sulfoxide-d7

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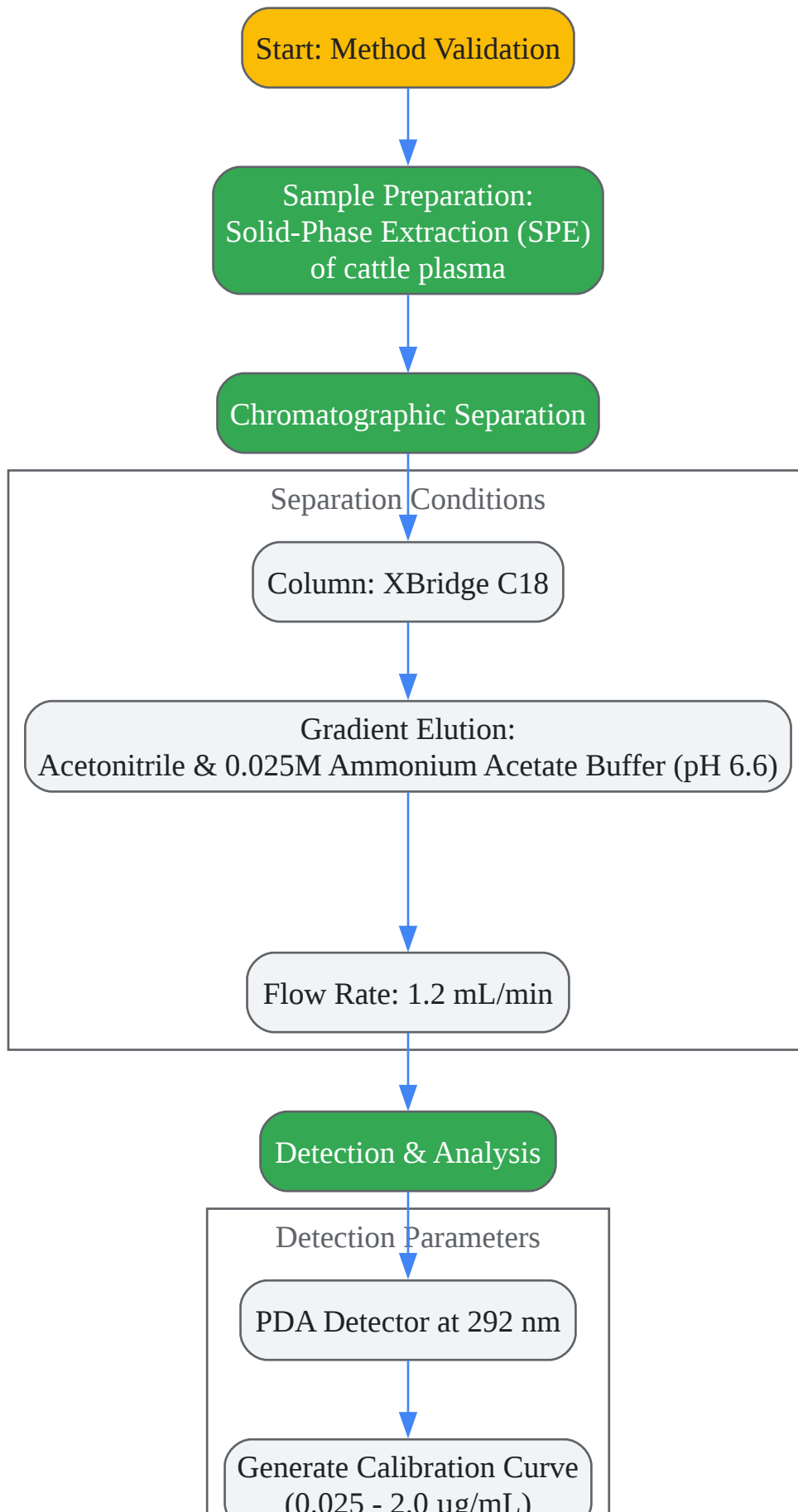
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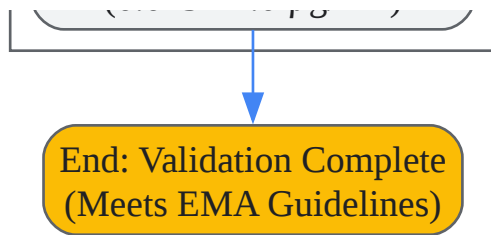
The core parameters for a validated HPLC method to simultaneously determine albendazole and its metabolites, including Albendazole sulfoxide, are summarized in the table below. This method fulfills the validation criteria of the European Medicines Agency (EMA) guideline [1].

Parameter	Specification for Albendazole Sulfoxide
Analytical Technique	High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) [1]
Stationary Phase	XBridge C18 column (4.6 mm × 250 mm, 5 µm) [1]
Mobile Phase	Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6) [1]
Detection Wavelength	292 nm [1]
Linearity Range	0.025 to 2.0 µg/mL [1]
Correlation Coefficient (R)	≥ 0.99 [1]
Sample Matrix	Cattle plasma [1]
Sample Preparation	Solid-Phase Extraction (SPE) [1]

Detailed Experimental Protocol

The following workflow details the key steps of the analytical method used to generate the linearity data:





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The workflow outlines the validated HPLC-PDA method. Key aspects of the protocol include:

- **Sample Preparation:** Clean-up and concentration of the cattle plasma sample using Solid-Phase Extraction (SPE) is a critical first step to remove interfering substances [1].
- **Chromatographic Separation:** Separation is achieved using a C18 column with a gradient elution of acetonitrile and a pH-adjusted ammonium acetate buffer, which effectively resolves albendazole, albendazole sulfoxide, and albendazole sulfone [1].
- **Detection & Quantification:** A Photodiode Array (PDA) detector set at 292 nm is used. The linearity of the method was verified by preparing calibration standards across the range of 0.025 to 2.0 µg/mL, all yielding a correlation coefficient (R) of ≥ 0.99 [1].

Context and Role of Albendazole Sulfoxide-d7

While the search results lack specific data on **Albendazole sulfoxide-d7**, they clarify its purpose in analytical chemistry.

- **Role as an Internal Standard:** **Albendazole sulfoxide-d7** is a deuterium-labeled version of albendazole sulfoxide. Compounds like this are primarily used as **internal standards** in advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) [2].
- **Function in Quantification:** When added to a sample before processing, it corrects for variability and loss during analysis. Its nearly identical chemical properties to the analyte, combined with a different mass, allow for highly accurate quantification [2].
- **Relevance to Your Verification:** If you are developing or verifying a method using LC-MS, the linearity of the **non-deuterated** albendazole sulfoxide (as shown above) would be established using the deuterated version (d7) as the internal standard. In such a protocol, the d7 compound itself is typically not used to construct the calibration curve and thus its "linearity range" is not verified in the same way.

Key Takeaways

- The **linearity range for Albendazole sulfoxide** is well-established as **0.025 to 2.0 µg/mL** using a validated HPLC-PDA method [1].
- **Albendazole sulfoxide-d7** is a specialized reagent used as an internal standard, particularly in LC-MS assays, to improve analytical precision and accuracy [2].
- To find specific linearity data for **Albendazole sulfoxide-d7**, I recommend searching scientific literature for **LC-MS method validation** studies that specify its use as an internal standard.

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References

1. Analytical Method for the Simultaneous Determination of ... [pubmed.ncbi.nlm.nih.gov]
2. Albendazole sulfoxide-d7 (Ricobendazole-d7) [medchemexpress.com]

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